
1,9-Nonanediamidine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,9-Nonanediamidine dihydrochloride is a chemical compound with the molecular formula C9H22N4Cl2 It is a derivative of 1,9-nonanediamine, where the amine groups are converted to amidine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,9-Nonanediamidine dihydrochloride can be synthesized through the reaction of 1,9-nonanediamine with an appropriate amidine-forming reagent. One common method involves the reaction of 1,9-nonanediamine with cyanamide in the presence of hydrochloric acid, which results in the formation of the dihydrochloride salt of 1,9-nonanediamidine.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and involves steps such as purification through recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,9-Nonanediamidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amidine groups back to amine groups.
Substitution: The amidine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 1,9-nonanediamidine.
Reduction: 1,9-Nonanediamine.
Substitution: Various substituted amidine derivatives.
Aplicaciones Científicas De Investigación
1,9-Nonanediamidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Studied for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1,9-nonanediamidine dihydrochloride involves its interaction with biological molecules. The amidine groups can form hydrogen bonds and electrostatic interactions with target molecules, potentially disrupting their normal function. This can lead to antimicrobial effects or other biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,9-Nonanediamine: The parent compound, which has amine groups instead of amidine groups.
1,9-Nonanediol: A diol derivative with hydroxyl groups.
N-(1-Naphthyl)ethylenediamine dihydrochloride: Another diamine derivative with different substituents.
Uniqueness
1,9-Nonanediamidine dihydrochloride is unique due to its amidine groups, which confer different chemical and biological properties compared to its parent compound and other similar derivatives. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
63906-97-8 |
|---|---|
Fórmula molecular |
C9H22Cl2N4 |
Peso molecular |
257.20 g/mol |
Nombre IUPAC |
(1,9-diamino-9-azaniumylidenenonylidene)azanium;dichloride |
InChI |
InChI=1S/C9H20N4.2ClH/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H3,10,11)(H3,12,13);2*1H |
Clave InChI |
NAFRECKWNLFZEK-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=[NH2+])N)CCCC(=[NH2+])N.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2Z)-3,3-dimethyl-2-[(2Z)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide](/img/structure/B13781713.png)
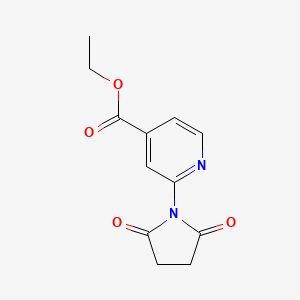
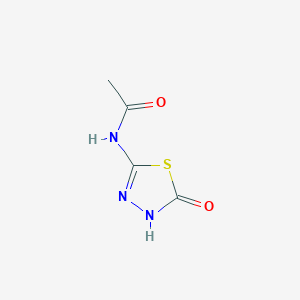

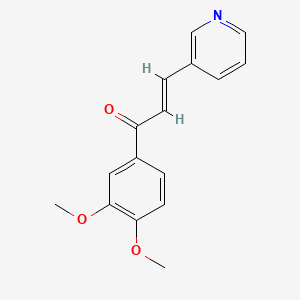
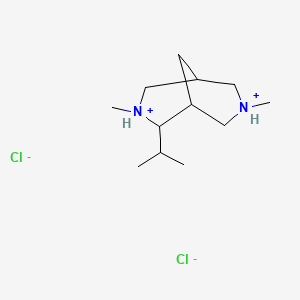
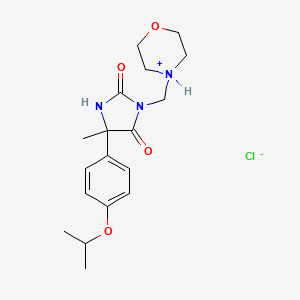
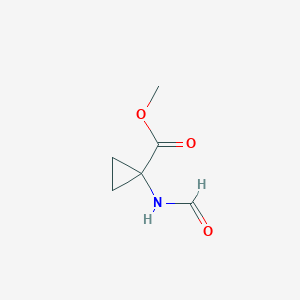
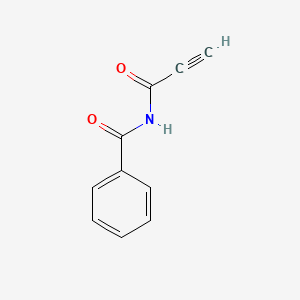
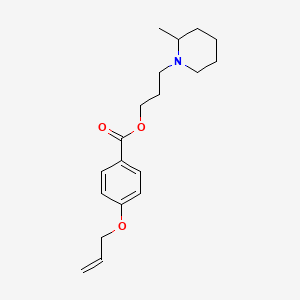
![N-[2-(4-hydrazinylphenyl)ethyl]methanesulfonamide;sulfuric acid](/img/structure/B13781773.png)
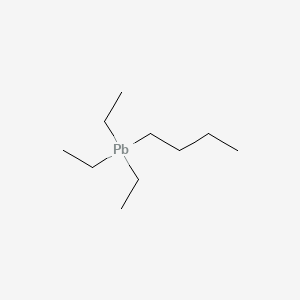
![[(5-Bromopyridine-2-carbonyl)-amino]-acetic acid methyl ester](/img/structure/B13781800.png)
![7-[Tert-butyl(dimethyl)silyl]oxy-2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-3-phenylmethoxychromen-4-one](/img/structure/B13781809.png)
